N-Desmethyl Clarithromycin

Description

Properties

IUPAC Name |

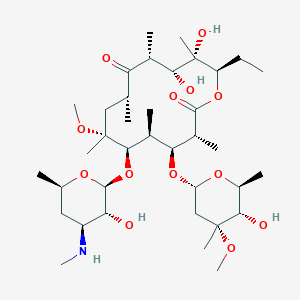

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJTVUQEURKBDL-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454111 | |

| Record name | N-Desmethyl Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101666-68-6 | |

| Record name | Erythromycin, N-demethyl-6-O-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Desmethyl Clarithromycin

Topic: "N-Desmethyl Clarithromycin" Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

This guide outlines the robust synthesis of N-Desmethyl Clarithromycin (Impurity D), a critical primary metabolite and reference standard in the pharmaceutical profiling of Clarithromycin. Unlike generic protocols, this document focuses on the Iodine-Mediated Oxidative Demethylation pathway, the industry-preferred method due to its selectivity and scalability. We examine the mechanistic causality of the reaction, critical process parameters (CPPs) for preventing cladinose hydrolysis, and self-validating characterization workflows.

Introduction & Strategic Relevance

N-Desmethyl Clarithromycin (14-hydroxy-N-desmethylclarithromycin is a different metabolite; here we focus on the N-desmethyl congener, USP Impurity D) is the primary active metabolite of Clarithromycin.[1] In drug development, it serves two critical functions:

-

Analytical Reference Standard: Required for HPLC impurity profiling (Impurity D) to meet ICH Q3A/B guidelines.

-

Metabolic Stability Studies: Used to assess CYP3A4-mediated metabolism kinetics.[1]

The synthesis challenge lies in removing a chemically stable N-methyl group from the desosamine sugar without hydrolyzing the acid-sensitive cladinose sugar or affecting the 6-O-methyl ether.[1]

Retrosynthetic Analysis & Pathway Selection[1]

Two primary pathways exist for the N-demethylation of macrolides. The choice depends on scale and available equipment.

| Feature | Method A: Iodine/NaOAc (Recommended) | Method B: Chloroformate (ACE-Cl) |

| Mechanism | Oxidative demethylation via Iminium intermediate | Carbamate formation followed by hydrolysis |

| Selectivity | High (Specific to N-methyl) | Moderate (Risk of O-acylation) |

| Conditions | Mild (50–60 °C, Buffered pH 8–9) | Harsh (Reflux, Acidic hydrolysis step) |

| Scalability | High (Industrial Standard) | Low to Medium |

Decision: This guide details Method A due to its superior selectivity for the macrolide scaffold, preserving the labile cladinose glycosidic bond.

Core Synthesis Pathway: Iodine-Mediated Oxidative Demethylation[1]

Reaction Mechanism

The reaction proceeds via an oxidative mechanism where iodine acts as an oxidant, converting the tertiary amine to an unstable N-iodoammonium species. Elimination of HI generates an iminium ion, which undergoes rapid hydrolysis to release formaldehyde and the secondary amine.

Figure 1: Mechanistic flow of Iodine-mediated N-demethylation.[1] The NaOAc buffer is critical to neutralize the HI generated, preventing acid-catalyzed cladinose degradation.

Detailed Experimental Protocol

Scale: 10 g Input | Expected Yield: 85–90%

Reagents:

-

Clarithromycin (API Grade): 10.0 g (13.3 mmol)[1]

-

Iodine (

): 3.4 g (13.3 mmol, 1.0 eq) – Add stepwise[1] -

Sodium Acetate Trihydrate (NaOAc[1]·3H2O): 9.0 g (66.5 mmol, 5.0 eq)[1]

-

Methanol (MeOH): 100 mL[1]

-

Water (Milli-Q): 20 mL

-

Sodium Thiosulfate (

): 10% aq.[1] solution

Step-by-Step Procedure:

-

Buffer Preparation (Critical):

-

In a 250 mL round-bottom flask, dissolve Clarithromycin (10 g) and NaOAc·3H2O (9.0 g) in a mixture of MeOH (80 mL) and Water (20 mL).

-

Why: The high equivalent of NaOAc acts as a buffer. As the reaction generates HI, NaOAc captures protons to maintain pH > 7. If pH drops < 6, the cladinose sugar will hydrolyze, forming the "Decladinose" impurity.

-

-

Reaction Initiation:

-

Heat the clear solution to 47–50 °C .

-

Add Iodine (3.4 g) in three equal portions over 30 minutes.

-

Observation: The solution will turn dark red/brown. As the reaction proceeds, the color fades to light yellow/orange, indicating consumption of iodine.

-

-

Monitoring:

-

Quench & Workup:

-

Extraction:

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH:NH4OH, 95:5:0.5).[1]

-

Characterization & Self-Validation

To confirm the identity of N-Desmethyl Clarithromycin, use the following "Self-Validating" checks.

Quantitative Data Summary

| Parameter | Clarithromycin (Parent) | N-Desmethyl Clarithromycin (Product) | Validation Criterion |

| Molecular Formula | Loss of | ||

| Molecular Weight | 747.95 g/mol | 733.93 g/mol | |

| 1H NMR (N-Me) | Singlet, ~2.30 ppm (6H) | Singlet, ~2.40 ppm (3H) | Integration drops from 6H to 3H |

| HPLC RT (Relative) | 1.00 (Ref) | ~0.85 - 0.92 (RRT) | Elutes earlier (more polar) |

NMR Validation Logic

The most definitive proof of synthesis is the integration of the N-dimethyl signal.

-

Parent: The N(CH3)2 signal appears as a sharp singlet integrating to 6 protons .[1]

-

Product: The N(CH3) signal appears as a singlet integrating to 3 protons .[1]

-

Diagnostic Shift: The 3'-proton (on the desosamine ring) will shift downfield slightly due to the change in amine basicity and steric environment.

Figure 2: Analytical validation workflow for confirming structure and purity.

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Iodine consumed by side reactions or loss of volatility.

-

Fix: Add iodine in portions.[1] Ensure temperature is maintained at 50 °C.

-

-

Issue: Decladinose Impurity (Impurity C). [1]

-

Cause: pH dropped below 7 during reaction.[1]

-

Fix: Increase NaOAc loading to 6-7 equivalents. Monitor pH hourly.

-

-

Issue: N-Oxide Formation.

References

-

US Patent 3,725,385. Method of demethylating the 3'-dimethylamino group of erythromycin compounds. (Basis for Iodine/NaOAc method).[1]

-

K. Chaudhari et al. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime.[1] (Discusses pH control in macrolide modifications). [1]

-

SynZeal Research. Clarithromycin Impurity D (N-Desmethyl Clarithromycin) Characterization Data.[1]

-

Mordi, M. N., et al. Acid-catalyzed degradation of clarithromycin and erythromycin B: A comparative study using NMR spectroscopy. J. Med.[1][2] Chem. 2000, 43, 467-474.[1][2] (Reference for acid stability and NMR shifts).

-

PubChem Compound Summary. N-Desmethyl Clarithromycin (CID 169444534).[1][1]

Sources

Technical Monograph: Physicochemical Profiling of N-Desmethyl Clarithromycin

[1]

Executive Summary & Molecular Identity[2]

N-Desmethyl Clarithromycin (CAS: 101666-68-6) is the primary pharmacologically active metabolite of the macrolide antibiotic Clarithromycin.[1] Formed predominantly via oxidative N-demethylation catalyzed by hepatic cytochrome P450 3A4 (CYP3A4), this compound represents a critical node in the pharmacokinetic and safety profile of the parent drug.[1]

Unlike the 14-hydroxy metabolite, which is formed via hydroxylation of the macrolactone ring, N-desmethyl clarithromycin results from the modification of the desosamine sugar moiety.[1] This structural change significantly alters its basicity, lipophilicity, and interaction with efflux transporters, necessitating specific considerations for bioanalytical method development and metabolic stability assessments.[1]

Molecular Architecture

Physicochemical Core Parameters

The following data consolidates experimental and predicted values essential for formulation and analytical method design.

| Parameter | Value / Range | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically isolated as a white to off-white powder.[1] |

| Melting Point | 121 – 123 °C | Indicates stable crystal lattice; relevant for solid-state stability. |

| Solubility | Low (Water); High (Organic) | Soluble in methanol, acetonitrile, and chloroform.[1] Low aqueous solubility at neutral/basic pH due to lipophilic macrolactone ring. |

| pKa (Amine) | ~8.5 – 9.0 (Predicted) | The 3'-amino group is basic. At physiological pH (7.4), it exists in equilibrium between ionized (protonated) and unionized forms. |

| LogP | 2.7 (Predicted) | Slightly less lipophilic than parent Clarithromycin (LogP ~3.[1]2) due to the loss of the non-polar methyl group and exposure of the N-H bond. |

| H-Bond Donors | 5 | Increased donor count (N-H) compared to parent (4), affecting membrane permeability. |

| H-Bond Acceptors | 14 | High acceptor count typical of macrolides (multiple oxygen atoms). |

Critical Insight: The shift from a tertiary amine (Clarithromycin) to a secondary amine (N-Desmethyl) increases the polarity slightly.[1] In Reverse Phase Chromatography (RPC), N-desmethyl clarithromycin typically elutes before the parent drug under standard C18 conditions due to this reduced lipophilicity.[1]

Metabolic Pathway & Mechanism[5][6]

The formation of N-desmethyl clarithromycin is not merely an elimination pathway but a mechanism of enzyme autoinhibition.[1] Clarithromycin is a mechanism-based inhibitor (MBI) of CYP3A4.[1][4] The N-demethylation process generates a nitrosoalkane intermediate that can form a stable metabolic intermediate (MI) complex with the heme iron of CYP3A4, inactivating the enzyme.[1][5]

Pathway Visualization

The following diagram illustrates the oxidative demethylation and the parallel hydroxylation pathway.

Figure 1: CYP3A4-mediated metabolism of Clarithromycin showing the bifurcation between N-demethylation (leading to N-desmethyl clarithromycin and enzyme inactivation) and 14-hydroxylation.[1]

Bioanalytical Methodologies (LC-MS/MS)[9][10]

Quantification of N-desmethyl clarithromycin in biological matrices (plasma, urine) requires high selectivity due to the potential interference from the parent drug and the 14-OH metabolite.[1]

Mass Spectrometry Transitions

Unlike the parent drug, the N-desmethyl metabolite possesses a secondary amine on the sugar. This affects the fragmentation pattern.

-

Precursor Ion [M+H]+: m/z 734.5

-

Primary Product Ion (Quantifier): m/z 144.1[1]

-

Secondary Product Ion (Qualifier): m/z 576.4

Sample Preparation & Chromatography Protocol[11]

Objective: Isolate analyte from plasma while minimizing matrix effects (phospholipids).

Step-by-Step Protocol:

-

Internal Standard Addition: Add 50 µL of Clarithromycin-d3 or Roxithromycin (IS) to 200 µL plasma.

-

Alkaline LLE (Liquid-Liquid Extraction):

-

Add 50 µL of 0.1 M Na2CO3 (pH ~11). Reasoning: The basic pH ensures the amine is unionized (free base), driving it into the organic layer.

-

Add 1.5 mL of TBME (tert-butyl methyl ether) or Ethyl Acetate/Hexane (80:20).[1]

-

Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

-

-

Reconstitution:

-

Transfer supernatant to clean tube.[1]

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 200 µL Mobile Phase (see below).

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 30% B to 90% B over 3 minutes.

-

Note: Acidic pH improves ionization efficiency in ESI+ but reduces retention; however, the hydrophobicity of the macrolide core ensures sufficient retention on C18.

-

Analytical Workflow Diagram

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for N-desmethyl clarithromycin, prioritizing pH adjustment to maximize recovery.

Stability & Handling Guidelines

Researchers must account for the specific instabilities of the macrolide structure, particularly acid sensitivity.[1]

-

Acid Lability: Like the parent, N-desmethyl clarithromycin contains a cladinose sugar linked via a glycosidic bond that is highly susceptible to acid hydrolysis.[1]

-

Protocol: Avoid using strong acids (HCl, TFA) during extraction or reconstitution. Use Formic Acid or Ammonium Acetate buffers (pH > 3.0).

-

-

Photostability: Macrolides are generally stable to light, but standard precautions (amber glass) are recommended for long-term storage.[1]

-

Solution Stability: Stable in plasma at -20°C for at least 30 days. Reconstituted extracts in autosamplers (4°C) are stable for ~24 hours.

References

-

PubChem. (2023).[1] N-Desmethylclarithromycin (Compound Summary).[1][2][9] National Library of Medicine.[1] [Link][1]

-

Suzuki, A., et al. (2003).[1][9] "Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin." Drug Metabolism and Disposition, 31(5).[1] [Link]

-

Chaudhary, D.V., et al. (2015).[1] "New Improved UPLC-MS/MS Method for Reliable Determination of Clarithromycin in Human Plasma." Journal of Advancement in Medical and Life Sciences. [Link]

-

Mayhew, B.S., et al. (2000).[1][9] "An In Vitro Model for Predicting In Vivo Inhibition of Cytochrome P450 3A4 by Metabolic Intermediate Complex Formation." Journal of Pharmacology and Experimental Therapeutics. [Link][1]

Sources

- 1. N-Desmethylclarithromycin | C37H67NO13 | CID 11072636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.usp.org [store.usp.org]

- 3. N-Desmethyl Clarithromycin CAS#: 101666-68-6 [m.chemicalbook.com]

- 4. Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4 [ebmconsult.com]

- 6. longdom.org [longdom.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. ClinPGx [clinpgx.org]

- 9. Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethyl Clarithromycin: A Technical Guide on Its Biological Activity

Foreword

For drug development professionals and researchers in the pharmaceutical sciences, a comprehensive understanding of not only the parent drug but also its metabolites is paramount for a complete picture of efficacy, safety, and pharmacokinetics. Clarithromycin, a widely prescribed macrolide antibiotic, undergoes significant metabolism in the body, leading to the formation of several byproducts. Among these is N-desmethyl clarithromycin. While the primary active metabolite, 14-hydroxy-clarithromycin, has been the subject of extensive study, N-desmethyl clarithromycin often remains a footnote in the broader discussion of clarithromycin's pharmacology. This technical guide aims to consolidate the current, albeit limited, scientific understanding of the biological activity of N-desmethyl clarithromycin, offering a resource for researchers investigating macrolide metabolism and activity.

The Metabolic Fate of Clarithromycin: Formation of N-Desmethyl Clarithromycin

Clarithromycin is subject to first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[1] This process results in the formation of several metabolites, with N-desmethylation being one of the key pathways.[2] The other major metabolic route is hydroxylation, which produces the well-characterized and microbiologically active 14-hydroxy-clarithromycin.[2][3]

The formation of N-desmethyl clarithromycin is a crucial aspect of the parent drug's pharmacokinetics and is often considered in studies evaluating drug interactions and hepatic enzyme activity.[1]

Caption: Metabolic pathways of Clarithromycin.

Antimicrobial Activity of N-Desmethyl Clarithromycin

While often overshadowed by its 14-hydroxy counterpart, evidence suggests that N-desmethyl clarithromycin is not entirely devoid of antimicrobial properties.

Mechanism of Action

N-desmethyl clarithromycin is reported to act via the inhibition of bacterial protein synthesis.[4] This mechanism is consistent with that of the parent macrolide class of antibiotics, which bind to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the translocation of peptides.[5][6]

In Vitro Antimicrobial Spectrum

There is a notable scarcity of comprehensive studies detailing the minimum inhibitory concentrations (MICs) of N-desmethyl clarithromycin against a wide range of bacterial pathogens. However, some research indicates that it does retain antimicrobial activity.[7] This is a critical point, as the persistence of this metabolite in the environment, for instance in wastewater, could potentially contribute to the selection pressure for antibiotic-resistant bacteria.[7]

In contrast, the 14-hydroxy metabolite of clarithromycin has been shown to be more active than the parent compound against Haemophilus influenzae.[8] Furthermore, the combination of clarithromycin and 14-hydroxy-clarithromycin can result in synergistic or additive effects against various bacteria.[8][9][10] The contribution of N-desmethyl clarithromycin to this synergistic action has not been fully elucidated.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To rigorously assess the antimicrobial potency of N-desmethyl clarithromycin, a standardized MIC determination protocol is essential. The following broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a self-validating system for such an evaluation.

Objective: To determine the MIC of N-desmethyl clarithromycin against a panel of clinically relevant bacteria.

Materials:

-

N-desmethyl clarithromycin reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of N-desmethyl clarithromycin stock solution: Aseptically prepare a stock solution of N-desmethyl clarithromycin in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the N-desmethyl clarithromycin stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

-

Bacterial Inoculum Preparation: Culture the bacterial isolates overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted N-desmethyl clarithromycin. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like S. pneumoniae).

-

MIC Determination: The MIC is the lowest concentration of N-desmethyl clarithromycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for MIC determination.

Immunomodulatory and Anti-inflammatory Potential

Macrolide antibiotics, including clarithromycin, are well-documented for their anti-inflammatory and immunomodulatory effects, independent of their antimicrobial activity.[11][12][13][14] These effects are thought to be mediated through the inhibition of pro-inflammatory cytokine production and the modulation of leukocyte function.[14]

Currently, there is a lack of direct scientific evidence specifically investigating the anti-inflammatory properties of N-desmethyl clarithromycin. Given that structural modifications can significantly alter the immunomodulatory effects of macrolides, it cannot be assumed that N-desmethyl clarithromycin possesses the same profile as its parent compound.

Proposed Experimental Workflow: In Vitro Assessment of Anti-inflammatory Activity

To investigate the potential anti-inflammatory effects of N-desmethyl clarithromycin, a robust in vitro cell-based assay is required.

Objective: To determine if N-desmethyl clarithromycin can modulate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

N-desmethyl clarithromycin reference standard

-

Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium and supplements

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Seeding: Culture the macrophage cell line according to standard protocols. Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of N-desmethyl clarithromycin (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include an unstimulated control group.

-

Supernatant Collection: After stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the N-desmethyl clarithromycin-treated groups to the LPS-stimulated control group to determine if the metabolite has an inhibitory effect.

Pharmacokinetics and Clinical Significance

The clinical relevance of N-desmethyl clarithromycin is primarily linked to its role as a metabolite of clarithromycin. Its formation and clearance contribute to the overall pharmacokinetic profile of the parent drug.[2] While it is not considered the major active metabolite, its presence in plasma and tissues can be used to study the metabolic pathways of clarithromycin and assess potential drug-drug interactions involving the CYP3A4 enzyme system.[1]

Table 1: Comparative Profile of Clarithromycin and its Metabolites

| Compound | Primary Role | Documented Antimicrobial Activity | Documented Anti-inflammatory Activity |

| Clarithromycin | Parent Drug | Broad spectrum | Yes |

| 14-Hydroxy-clarithromycin | Active Metabolite | Yes, potent (especially against H. influenzae) | Assumed, but less studied than parent |

| N-Desmethyl Clarithromycin | Metabolite | Yes, but not extensively quantified | Not documented |

Future Research Directions and Conclusion

The biological activity of N-desmethyl clarithromycin remains an under-investigated area. While there are indications of retained antimicrobial activity, a comprehensive characterization is lacking. Future research should focus on:

-

Quantitative Antimicrobial Susceptibility Testing: Determining the MICs of N-desmethyl clarithromycin against a broad panel of bacterial pathogens.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with the bacterial ribosome.

-

Investigation of Immunomodulatory Effects: Performing in vitro and in vivo studies to assess its anti-inflammatory potential.

-

Pharmacokinetic Modeling: Developing more detailed models to understand its contribution to the overall pharmacology of clarithromycin.

References

- Davies, B. I., & Maesen, F. P. (1993). The activity of clarithromycin and its 14-hydroxy metabolite against Haemophilus influenzae, determined by in-vitro and serum bactericidal tests. Journal of Antimicrobial Chemotherapy, 31 Suppl C, 19-25.

-

Drugs.com. (2024, March 22). Clarithromycin: Uses, Dosage & Side Effects. Retrieved from [Link]

- Gereke, M., Honecker, A., & Fischer, G. (2002). Anti-inflammatory and immunomodulating effects of clarithromycin in patients with cystic fibrosis lung disease. Current Medical Research and Opinion, 18(3), 153-157.

- Gupta, A., & Kumar, A. (2018). In Vitro and In Vivo Evaluation of Niosomal Formulation for Controlled Delivery of Clarithromycin. Recent Patents on Anti-infective Drug Discovery, 13(1), 80-89.

- Ishimatsu, Y., Kadota, J., & Kohno, S. (2004). Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma. Leukemia & Lymphoma, 45(11), 2209-2215.

- Ianaro, A., Ialenti, A., Maffia, P., Sautebin, L., Rombolà, L., Di Rosa, M., & Carnuccio, R. (2000). Anti-inflammatory activity of macrolide antibiotics. The Journal of Pharmacology and Experimental Therapeutics, 292(1), 156-163.

- Kádár, B., Szász, M., Kristóf, K., Pesti, N., Krizsán, G., Szentandrássy, J., ... & Urbán, E. (2014). In vitro activity of clarithromycin in combination with other antimicrobial agents against biofilm-forming Pseudomonas aeruginosa strains. Acta Microbiologica et Immunologica Hungarica, 61(3), 323-336.

-

Medical Junction. (2024, December 18). Pharmacology of Clarithromycin (Clarinova) ; Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. Retrieved from [Link]

- O'Hara, T., Nakae, T., & Kaneko, T. (2015). Anti-inflammatory effects of a novel non-antibiotic macrolide, EM900, on mucus secretion of airway epithelium. Auris Nasus Larynx, 42(5), 383-388.

-

What you DIDN'T know about CLARITHROMYCIN (Mechanism of action made SIMPLE). (2024, April 14). [Video]. YouTube. Retrieved from [Link]

- Periti, P., & Mazzei, T. (1999). Clinical pharmacology of clarithromycin. Journal of Chemotherapy, 11(sup1), 11-27.

- Rubirola, A., Petrović, M., & Sabater-Liesa, N. (2019). Formation of new disinfection by-products of priority substances (Directive 2013/39/UE and Watch List) in drinking water treatment.

- Scadding, G. K., & Wallwork, B. (1999). Anti-inflammatory activity of clarithromycin in adults with chronically inflamed sinus mucosa. The Journal of Laryngology & Otology, 113(S25), 25-29.

- Smith, C. E., & File, T. M. (1993). The activity of 14-hydroxy clarithromycin, alone and in combination with clarithromycin, against penicillin- and erythromycin-resistant Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 31 Suppl C, 37-43.

- Spagnolo, P., Fabbri, L. M., & Bush, A. (2013). Anti-inflammatory activity of macrolide antibiotics. Current Opinion in Pharmacology, 13(3), 307-315.

- Tateda, K., Ishii, Y., Matsumoto, T., Kobayashi, T., & Yamaguchi, K. (2007). In vitro activity of clarithromycin in combination with other antimicrobial agents against biofilm-forming Pseudomonas aeruginosa strains. Journal of Infection and Chemotherapy, 13(4), 233-238.

- Zuckerman, J. M. (2004). Macrolides and ketolides: azithromycin, clarithromycin, telithromycin. Infectious Disease Clinics, 18(3), 545-560.

- Zuckerman, J. M. (2019). In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections.

Sources

- 1. Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. The activity of clarithromycin and its 14-hydroxy metabolite against Haemophilus influenzae, determined by in-vitro and serum bactericidal tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The activity of 14-hydroxy clarithromycin, alone and in combination with clarithromycin, against penicillin- and erythromycin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Anti-inflammatory and immunomodulating effects of clarithromycin in patients with cystic fibrosis lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of clarithromycin in adults with chronically inflamed sinus mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Clarithromycin to N-Desmethyl Clarithromycin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of the macrolide antibiotic clarithromycin, with a specific focus on its conversion to the N-desmethyl clarithromycin metabolite. This document delves into the enzymatic pathways, provides detailed experimental protocols, and discusses the analytical quantification of this metabolic process.

Introduction: The Significance of Clarithromycin Metabolism

Clarithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1] Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its metabolism in the liver. The primary routes of clarithromycin metabolism are N-demethylation and 14-hydroxylation, both of which are saturable processes, leading to nonlinear pharmacokinetics.[2] While the 14-hydroxyclarithromycin metabolite is known to be microbiologically active, often working synergistically with the parent drug, the clinical significance and activity of N-desmethyl clarithromycin are less well-characterized but represent an important aspect of clarithromycin's disposition.[3][4][5] Understanding the in vitro formation of N-desmethyl clarithromycin is crucial for predicting its in vivo behavior, assessing potential drug-drug interactions, and conducting comprehensive safety evaluations.

The Enzymatic Pathway: Cytochrome P450-Mediated N-Demethylation

The biotransformation of clarithromycin to N-desmethyl clarithromycin is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.[6]

The Central Role of CYP3A4

Extensive research has identified CYP3A4 as the principal enzyme responsible for both the N-demethylation and 14-hydroxylation of clarithromycin in human liver microsomes.[1][7][8] This is a critical consideration in drug development and clinical practice due to the high abundance of CYP3A4 in the human liver and its involvement in the metabolism of approximately 50% of currently marketed drugs.

The N-demethylation of clarithromycin by CYP3A4 is not only a metabolic pathway but also a mechanism of enzyme inhibition. The process can lead to the formation of a reactive nitrosoalkane intermediate, which can then covalently bind to the CYP3A4 enzyme, forming a metabolite-intermediate complex and causing mechanism-based inhibition.[9] This autoinhibition contributes to the nonlinear pharmacokinetics of clarithromycin.[7][10]

Caption: Metabolic pathway of clarithromycin to N-desmethyl clarithromycin.

In Vitro Experimental Workflow for Studying N-Demethylation

The following section outlines a detailed protocol for investigating the N-demethylation of clarithromycin using human liver microsomes (HLMs), a standard in vitro model for studying Phase I metabolism.

Essential Reagents and Materials

-

Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability.

-

Clarithromycin: Analytical grade.

-

N-Desmethyl Clarithromycin: Analytical standard for quantification.

-

NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP activity.

-

Phosphate Buffer: (e.g., 0.1 M, pH 7.4) to maintain physiological pH.

-

Acetonitrile or Methanol: HPLC grade, for quenching the reaction and protein precipitation.

-

Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., roxithromycin or a stable isotope-labeled clarithromycin) for accurate quantification.[11]

Step-by-Step Incubation Protocol

This protocol is designed to determine the rate of N-desmethyl clarithromycin formation.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically at a final protein concentration of 0.2-1.0 mg/mL), and clarithromycin at various concentrations (to determine kinetic parameters).

-

It is crucial to maintain a low percentage of organic solvent (e.g., <1% DMSO or ethanol) from the clarithromycin stock solution to avoid inhibiting enzyme activity.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final volume should be consistent across all samples.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction at each time point by adding a cold quenching solution, typically 2-3 volumes of acetonitrile or methanol containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis.

-

Caption: In vitro metabolism experimental workflow.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in complex biological matrices.

Chromatographic Separation

-

Column: A C18 reversed-phase column is commonly used for the separation of clarithromycin and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12]

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for macrolides.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

Clarithromycin: The protonated molecule [M+H]⁺ at m/z 748.5 is often selected as the precursor ion, which fragments to a product ion of m/z 158.2.[13]

-

N-Desmethyl Clarithromycin: The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of N-desmethyl clarithromycin is approximately 734.47 g/mol . Therefore, the precursor ion to monitor would be around m/z 734.5. The specific product ion for quantification would need to be determined by infusing a standard of N-desmethyl clarithromycin into the mass spectrometer and optimizing the collision energy to obtain a stable and intense fragment.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Clarithromycin | 748.5 | 158.2 |

| N-Desmethyl Clarithromycin | ~734.5 | To be determined empirically |

| Internal Standard (e.g., Roxithromycin) | 837.4 | 679.5 |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Data Analysis and Interpretation

Determination of Enzyme Kinetic Parameters

The intrinsic clearance (CLᵢₙₜ), a measure of the metabolic efficiency of an enzyme for a particular substrate, can be calculated as the ratio of Vₘₐₓ to Kₘ.

A Self-Validating System: Controls and Considerations

To ensure the trustworthiness of the experimental results, a set of controls should be included:

-

Negative Controls:

-

Incubations without the NADPH regenerating system to confirm that the metabolism is CYP-dependent.

-

Incubations with heat-inactivated microsomes to control for non-enzymatic degradation.

-

-

Positive Controls:

-

Incubation with a known CYP3A4 substrate (e.g., midazolam or testosterone) to verify the metabolic activity of the HLM batch.

-

-

Linearity of Metabolite Formation: It is crucial to ensure that the formation of N-desmethyl clarithromycin is linear with respect to both incubation time and microsomal protein concentration within the experimental conditions.

Pharmacological Relevance of N-Desmethyl Clarithromycin

While the 14-hydroxy metabolite of clarithromycin is well-documented to possess significant antibacterial activity, the pharmacological profile of N-desmethyl clarithromycin is less defined.[4] Some evidence suggests that N-desmethyl metabolites of macrolides may retain some antimicrobial activity.[14] However, a direct and comprehensive comparison of the minimum inhibitory concentrations (MICs) of N-desmethyl clarithromycin against various bacterial strains relative to the parent drug is not extensively reported in the literature. Further research in this area would provide a more complete understanding of the overall therapeutic effect of clarithromycin.

Conclusion

The in vitro N-demethylation of clarithromycin is a key metabolic pathway mediated primarily by CYP3A4. A thorough understanding of this process is vital for drug development professionals and researchers. The experimental and analytical protocols outlined in this guide provide a robust framework for the accurate characterization of N-desmethyl clarithromycin formation. While the fundamental mechanisms are well-established, further research is warranted to fully elucidate the specific enzyme kinetics and the pharmacological activity of this metabolite, which will contribute to a more comprehensive safety and efficacy profile of clarithromycin.

References

-

EBM Consult. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. Available at: [Link].

-

Zhang, X., et al. (2009). Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin. Drug Metabolism and Disposition, 37(4), 841-849. Available at: [Link].

-

Fass, R. J. (1993). Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin. Journal of Antimicrobial Chemotherapy, 31 Suppl C, 39-49. Available at: [Link].

-

BioPharma Notes. (2022). Clarithromycin Pharmacology. Available at: [Link].

-

Rubirola, A., et al. (2019). N-desmethyl clarithromycin response in each treatment step relative to... ResearchGate. Available at: [Link].

-

Allied Academies. (2018). Derivative spectrophotometric method for the determination of clarithromycin in pharmaceutical formulation and application to in-vitro dissolution. Available at: [Link].

-

Ducharme, M. P., et al. (1995). Characterization of dextromethorphan N-demethylation by human liver microsomes. Contribution of the cytochrome P450 3A (CYP3A) subfamily. Clinical Pharmacology & Therapeutics, 58(3), 277-285. Available at: [Link].

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available at: [Link].

-

Gascón, M. P. (2024). Clinical Pharmacology of Clarithromycin. Medical Research Archives, 12(4). Available at: [Link].

-

Periti, P., et al. (1992). Pharmacokinetic properties of clarithromycin. A comparison with erythromycin and azithromycin. Journal of chemotherapy (Florence, Italy), 4(6), 349–362. Available at: [Link].

-

Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-5. Available at: [Link].

-

Czock, D., et al. (2006). Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration. Antimicrobial Agents and Chemotherapy, 50(6), 2043-2051. Available at: [Link].

-

Li, W., et al. (2006). A simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 40(1), 188–194. Available at: [Link].

-

Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical pharmacokinetics, 37(5), 385–398. Available at: [Link].

-

MySkinRecipes. N-Desmethyl Clarithromycin. Available at: [Link].

-

N-Nitroso N-Desmethyl Clarithromycin: All You Need To Know. (2025). Blog Details. Available at: [Link].

-

Pinto, A. G., et al. (2005). Inhibition of human intestinal wall metabolism by macrolide antibiotics: effect of clarithromycin on cytochrome P450 3A4/5 activity and expression. Clinical pharmacology and therapeutics, 77(3), 178–188. Available at: [Link].

-

Li, W., et al. (2006). Liquid chromatographic-electrospray tandem mass spectrometric determination of clarithromycin in human plasma. Biomedical chromatography : BMC, 20(8), 820–828. Available at: [Link].

-

Tinel, M., et al. (1989). Effects of clarithromycin on cytochrome P-450. Comparison with other macrolides. The Journal of pharmacology and experimental therapeutics, 250(2), 746–751. Available at: [Link].

-

Taylor & Francis Online. (2016). Abstract. Available at: [Link].

-

Jelic, D., & Antolovic, R. (2016). The newer macrolides: azithromycin and clarithromycin. Clinical Pharmacology in Drug Development, 5(5), 347-357. Available at: [Link].

-

Adam, D., et al. (2001). Comparative efficacy of clarithromycin modified-release and clarithromycin immediate-release formulations in the treatment of lower respiratory tract infection. Clinical therapeutics, 23(4), 585–595. Available at: [Link].

-

The Royal Society of Chemistry. (2013). Table 1 RRLC-MS/MS parameters for the antibiotics in the study. Available at: [Link].

-

Zhanel, G. G., et al. (2000). Sensitive liquid chromatography-tandem mass spectrometry method for the determination of clarithromycin in human plasma. Journal of chromatography. B, Biomedical sciences and applications, 740(1), 127–132. Available at: [Link].

-

Jamei, M., et al. (2007). A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment. Drug metabolism and disposition: the biological fate of chemicals, 35(10), 1789–1801. Available at: [Link].

-

Kim, H., et al. (2019). Beyond the Michaelis-Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low K M. CPT: pharmacometrics & systems pharmacology, 8(11), 815–823. Available at: [Link].

Sources

- 1. Clinical pharmacokinetics of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clarithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4 [ebmconsult.com]

- 10. Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. Liquid chromatographic-electrospray tandem mass spectrometric determination of clarithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Products of N-Desmethyl Clarithromycin

Introduction: The Significance of N-Desmethyl Clarithromycin in Drug Development

N-Desmethyl clarithromycin is the primary and pharmacologically active metabolite of the macrolide antibiotic, clarithromycin. It plays a crucial role in the overall therapeutic effect and safety profile of the parent drug. As a key related substance, understanding its stability and degradation pathways is paramount for drug development professionals. This technical guide provides a comprehensive overview of the potential degradation products of N-desmethyl clarithromycin, offering insights into the underlying chemical mechanisms and providing robust, field-proven protocols for conducting forced degradation studies. This knowledge is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods, all of which are critical components of a successful regulatory submission.

Predicted Degradation Pathways of N-Desmethyl Clarithromycin

The degradation of N-desmethyl clarithromycin is predicted to occur through several key pathways, primarily influenced by pH, oxidative stress, light, and heat. The structural similarity to clarithromycin allows for the extrapolation of its degradation profile, with notable exceptions owing to the secondary amine in N-desmethyl clarithromycin compared to the tertiary amine in the parent molecule.

Hydrolytic Degradation: The Impact of pH

Macrolide antibiotics are known for their instability in acidic environments, and N-desmethyl clarithromycin is no exception.[1][2] The acidic conditions of the stomach can lead to significant degradation.[1][2]

-

Acidic Conditions: Under acidic conditions, the primary degradation pathway involves the hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolactone ring.[3][4] This results in the formation of descladinosyl-N-desmethyl clarithromycin. The reaction is initiated by the protonation of the ether oxygen of the glycosidic linkage, making it a better leaving group. Clarithromycin itself is known to be labile to acid-catalyzed degradation.[1]

-

Basic Conditions: In alkaline environments, the lactone ring of the macrolide structure becomes susceptible to hydrolysis. This opens the 14-membered ring, leading to the formation of an inactive, open-chain carboxylic acid derivative. Clarithromycin has been shown to exhibit extensive degradation in alkaline conditions.[]

Caption: Predicted hydrolytic degradation pathways of N-desmethyl clarithromycin.

Oxidative Degradation: A Key Transformation

The desosamine sugar moiety of N-desmethyl clarithromycin contains a secondary amine, which is a prime target for oxidation.

-

N-Oxidation: While the tertiary amine of clarithromycin is known to form an N-oxide, the secondary amine of N-desmethyl clarithromycin can also undergo oxidation, although the specific products may differ.[4][]

-

N-Nitrosation: A significant concern for secondary amines is their potential to react with nitrosating agents to form N-nitrosamines. The formation of N-Nitroso N-Desmethyl Clarithromycin is a potential degradation pathway, particularly in the presence of residual nitrites from excipients or manufacturing processes.[6][7] This is a critical impurity to monitor due to the potential carcinogenicity of nitrosamines.[7]

Sources

- 1. Interplay of degradation, dissolution and stabilization of clarithromycin and its amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. veeprho.com [veeprho.com]

- 7. Blog Details [chemicea.com]

Methodological & Application

HPLC method for "N-Desmethyl Clarithromycin" quantification

An Application Note for the Quantification of N-Desmethyl Clarithromycin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

N-Desmethyl Clarithromycin is the primary and pharmacologically active metabolite of Clarithromycin, a widely used macrolide antibiotic.[1] The parent drug, Clarithromycin, is prescribed for treating a variety of bacterial infections, including those affecting the respiratory tract and skin.[2] The biotransformation of Clarithromycin to N-Desmethyl Clarithromycin is a critical aspect of its pharmacology, and the concentration of this metabolite can significantly influence the overall therapeutic efficacy and safety profile of the drug.[3] Therefore, a robust, accurate, and reliable analytical method for the quantification of N-Desmethyl Clarithromycin in various matrices, particularly biological fluids, is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.[4]

This application note details a validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the determination of N-Desmethyl Clarithromycin. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis, grounded in established scientific principles and validated according to international guidelines.

Principle of the Method

The method is based on the principle of reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. N-Desmethyl Clarithromycin, being a relatively non-polar molecule, is separated from Clarithromycin and other matrix components based on its differential partitioning between the stationary and mobile phases. The separation is achieved using an isocratic mobile phase consisting of an organic modifier (acetonitrile) and an aqueous phosphate buffer, which controls the pH and influences the retention and peak shape of the analyte.[5] Following separation on the column, the analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance, allowing for accurate quantification.[6][7]

Materials and Reagents

-

Standards: N-Desmethyl Clarithromycin reference standard (≥95% purity), Clarithromycin reference standard (≥95% purity), and a suitable internal standard (e.g., Roxithromycin or Diltiazem).[8][9]

-

Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

-

Buffer Salts: Analytical grade Potassium Dihydrogen Phosphate (KH₂PO₄).[5]

-

Acids/Bases: Orthophosphoric acid or Potassium Hydroxide for pH adjustment.

-

Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

-

Extraction Solvents: tert-Butyl methyl ether (for LLE) or Trichloroacetic acid/Acetonitrile (for PPT).[10]

-

Sample Matrix: Human plasma (or other relevant biological fluid).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD) is required.

| Parameter | Condition | Rationale |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for the moderately non-polar macrolide structures. This column geometry offers a good balance between resolution and analysis time.[5][11] |

| Mobile Phase | Acetonitrile : 0.035 M KH₂PO₄ buffer (55:45, v/v), pH adjusted to 4.4 | The acetonitrile content provides the necessary elution strength. The phosphate buffer maintains a stable pH, ensuring consistent ionization state of the analyte and reproducible retention times. A slightly acidic pH of 4.4 improves peak shape for amine-containing compounds.[5][12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column that ensures efficient separation without generating excessive backpressure.[2][9] |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency and symmetry.[9] |

| Detection Wavelength | 210 nm | Macrolide antibiotics like Clarithromycin and its metabolites lack a strong chromophore but exhibit sufficient absorbance in the low UV range (205-215 nm) for sensitive detection.[7][11] |

| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading.[12] |

| Run Time | ~10 minutes | Sufficient time to allow for the elution of the analyte, parent drug, and potential matrix interferences, followed by column re-equilibration. |

Protocols

Preparation of Solutions

-

0.035 M KH₂PO₄ Buffer: Accurately weigh 4.76 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water. Adjust the pH to 4.4 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[5]

-

Mobile Phase: Mix 550 mL of HPLC grade acetonitrile with 450 mL of the prepared 0.035 M KH₂PO₄ buffer. Degas the solution by sonication or vacuum filtration before placing it in the HPLC reservoir.[5]

-

Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-Desmethyl Clarithromycin and Clarithromycin reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.[6] These solutions should be stored at 2-8°C.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy and precision of the method.[13]

Sample Preparation (Human Plasma)

This protocol utilizes protein precipitation (PPT), a simple and effective method for cleaning up plasma samples.[8]

-

Pipette 200 µL of the plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile (or 10% Trichloroacetic acid) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[14]

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from other components in the matrix (e.g., placebo, parent drug, other metabolites). Peak purity should be confirmed using a DAD detector. |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (R²) of ≥ 0.999. |

| Accuracy (% Recovery) | Within 98.0-102.0% for drug substance and within 85-115% for biological matrices over the linear range.[7] |

| Precision (% RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) should have a Relative Standard Deviation (%RSD) of ≤ 2.0%.[11] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected, typically with a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[5] |

| Robustness | The method should be unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). %RSD should remain within acceptable limits.[5] |

System Suitability

Before commencing any analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution (e.g., five replicates) and evaluating the following parameters.[11]

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (T) | Between 0.9 and 1.5 for the N-Desmethyl Clarithromycin peak. |

| Theoretical Plates (N) | > 2000 |

| % RSD for Peak Area | ≤ 2.0% for replicate injections. |

| Resolution (Rs) | Resolution between the N-Desmethyl Clarithromycin and Clarithromycin peaks should be ≥ 2.0. |

Data Analysis and Quantification

-

Calibration Curve: Plot the peak area of the N-Desmethyl Clarithromycin standards as a function of their known concentrations.

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Quantification: Determine the concentration of N-Desmethyl Clarithromycin in the unknown samples by substituting their measured peak areas (y) into the regression equation and solving for concentration (x).

-

Correction for Dilution: If any sample required dilution prior to analysis, multiply the calculated concentration by the appropriate dilution factor to obtain the final concentration in the original sample.

References

-

Informative Journals. (2021, August 30). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF CLARITHROMYCIN, TINIDAZOLE AND LANSOPRAZOLE IN. Retrieved from [Link]

-

Sultan, A., et al. (n.d.). Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies. National Institutes of Health (NIH). Retrieved from [Link]

-

Al-Halfi, M. A., & Al-Amery, K. A. (2023, August 31). Development and validation of high-performance liquid chromatography method for determination of clarithromycin in pharmaceutical tablets. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). N-desmethyl clarithromycin response in each treatment step relative to.... Retrieved from [Link]

-

Nayak, R. K., Mohapatra, D. K., & Singh, M. (n.d.). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Desmethyl Clarithromycin. Retrieved from [Link]

-

Patil, S. S., et al. (2023, January 31). QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Maheshwari, U., et al. (2024, October 5). A novel RP-HPLC method for the simultaneous quantification of azithromycin and dexamethasone in marketed ophthalmic drops. International Journal of Science and Research Archive. Retrieved from [Link]

-

Foroutan, S. M., et al. (n.d.). Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. Brieflands. Retrieved from [Link]

-

Aucamp, M., et al. (n.d.). A novel rp-hplc method for the detection and quantification of clarithromycin or spiramycin in bulk drug samples and dosage form. SciSpace. Retrieved from [Link]

-

Nayak, R. K., et al. (n.d.). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets by Hplc Method As Per Ich Guidelines Q2 (R1). International Journal of Advanced Research in Engineering and Management. Retrieved from [Link]

-

ResearchGate. (n.d.). A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples. Retrieved from [Link]

-

Li, W., et al. (n.d.). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). Retrieved from [Link]

-

Donato, L. G., et al. (n.d.). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. MDPI. Retrieved from [Link]

-

Alam, S., et al. (n.d.). Development and Validation of RP-HPLC Method for Quantitation of Clarithromycin in Matrix Tablet Dosage Form. ResearchGate. Retrieved from [Link]

-

Alvi, S. N., et al. (2016, March 14). Rapid Determination of Clarithromycin in Human Plasma byLCMS/MS Assay. Longdom Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Desmethylclarithromycin. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-nitroso-desmethyl-clarithromycin. PubChem. Retrieved from [Link]

-

Gobec, S., & Brozic, P. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Retrieved from [Link]

Sources

- 1. N-Desmethyl Clarithromycin | 101666-68-6 [chemicalbook.com]

- 2. Development and validation of high-performance liquid chromatography method for determination of clarithromycin in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Desmethyl Clarithromycin [myskinrecipes.com]

- 4. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. sciensage.info [sciensage.info]

- 7. scispace.com [scispace.com]

- 8. Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. longdom.org [longdom.org]

- 11. rroij.com [rroij.com]

- 12. Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets by [ijaresm.com]

- 13. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

N-Desmethyl Clarithromycin: A Biomarker for Precision Clarithromycin Metabolism Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Clinical Imperative for Understanding Clarithromycin Metabolism

Clarithromycin, a widely prescribed macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its clinical efficacy and safety are intrinsically linked to its complex metabolic profile, which is primarily governed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] Variability in CYP3A4 activity, arising from genetic polymorphisms, disease states, and co-administered medications, can lead to significant inter-individual differences in clarithromycin exposure and response. This variability underscores the critical need for robust biomarkers to phenotype CYP3A4 activity and personalize clarithromycin therapy. N-desmethyl clarithromycin, a major metabolite of clarithromycin, has emerged as a promising biomarker for this purpose. This comprehensive guide provides detailed application notes and protocols for the utilization of N-desmethyl clarithromycin as a biomarker for clarithromycin metabolism, empowering researchers and drug development professionals to advance our understanding of this important antibiotic.

The Scientific Rationale: N-Desmethyl Clarithromycin as a Window into CYP3A4 Activity

The metabolism of clarithromycin proceeds via two primary pathways: 14-hydroxylation and N-demethylation.[3] Both of these reactions are predominantly catalyzed by CYP3A4. The formation of N-desmethyl clarithromycin is a direct consequence of CYP3A4-mediated N-demethylation of the parent drug. Therefore, the rate and extent of N-desmethyl clarithromycin formation are directly proportional to the metabolic capacity of CYP3A4.

Why N-Desmethyl Clarithromycin is a Superior Biomarker:

-

Direct Metabolic Product: Unlike exogenous probe drugs, N-desmethyl clarithromycin is an endogenous metabolite, providing a real-time assessment of clarithromycin's own metabolism.

-

Non-Invasive Assessment: Its concentration can be measured in readily accessible biological matrices like plasma and urine.

-

CYP3A4 Specificity: The N-demethylation of clarithromycin is highly specific to CYP3A4, minimizing confounding metabolic contributions from other enzymes.

Visualizing the Metabolic Pathway

The following diagram illustrates the pivotal role of CYP3A4 in the conversion of clarithromycin to its N-desmethyl metabolite.

Sources

Application Note: High-Sensitivity Detection of N-Desmethyl Clarithromycin in Wastewater Matrices

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-desmethyl clarithromycin, a primary metabolite of the widely used macrolide antibiotic clarithromycin, in complex wastewater matrices. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and pre-concentration, followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This methodology provides the high selectivity and sensitivity required for detecting trace levels of this contaminant, which is crucial for environmental monitoring and assessing the efficacy of wastewater treatment processes. The causality behind each experimental step is detailed, ensuring a thorough understanding of the protocol's scientific basis.

Introduction

Clarithromycin is a frequently prescribed antibiotic used to treat a variety of bacterial infections. Following administration, it is metabolized in the human body, with a significant portion excreted as N-desmethyl clarithromycin. This metabolite, while having no antimicrobial activity, serves as an important indicator of pharmaceutical contamination in aquatic environments.[1] Both the parent compound and its metabolites are often incompletely removed by conventional wastewater treatment plants (WWTPs), leading to their discharge into surface waters.[2] The persistence of such compounds in the environment is a growing concern due to the potential for promoting antibiotic resistance and unknown long-term ecological effects.[3][4]

The accurate detection and quantification of N-desmethyl clarithromycin in wastewater are analytically challenging due to the complexity of the sample matrix and the low concentrations at which the analyte is typically present.[5][6][7] This necessitates a highly selective and sensitive analytical approach. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis, offering excellent specificity and low detection limits.[2] This application note provides a detailed, field-proven protocol for the reliable determination of N-desmethyl clarithromycin in both influent and effluent wastewater.

Experimental Workflow Overview

The analytical workflow is designed to effectively isolate the target analyte from interfering matrix components and achieve sensitive quantification. The process involves sample collection and preservation, followed by a multi-step solid-phase extraction for cleanup and concentration, and finally, instrumental analysis by LC-MS/MS.

Caption: Detailed steps of the SPE protocol.

Chromatographic and Mass Spectrometric Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides the necessary selectivity to distinguish the target analyte from co-eluting matrix components.

Rationale: UHPLC with a sub-2 µm particle size column (e.g., BEH C18) allows for fast and efficient separation with high peak resolution. [8]The use of a gradient elution with an acidified mobile phase (formic acid) promotes the protonation of N-desmethyl clarithromycin, enhancing its ionization efficiency in the positive electrospray ionization (ESI+) source. [9]MRM is chosen for its high sensitivity and specificity, as it monitors a specific precursor-to-product ion transition for the target analyte.

| Parameter | Setting | Rationale |

| LC System | UHPLC | Provides high resolution and speed. |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Excellent retention for macrolide antibiotics. [8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for ESI+. [9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID columns. |

| Injection Volume | 5 - 20 µL | Dependent on system sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Macrolides readily form [M+H]⁺ ions. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. [8] |

| Precursor Ion | [M+H]⁺ of N-desmethyl clarithromycin | Specific to the target analyte. |

| Product Ions | At least two specific fragment ions | For quantification and confirmation. [10] |

| Collision Energy | Optimized for each transition | To maximize fragment ion intensity. |

Table 1: Recommended LC-MS/MS Parameters.

Data Analysis and Quality Control

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Key Quality Control Measures:

-

Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

-

Matrix Spike: A known amount of the analyte is added to a wastewater sample before extraction to assess matrix effects and recovery.

-

Ion Ratio Confirmation: The ratio of the peak areas of the two monitored MRM transitions for the analyte in a sample must be within a specified tolerance (e.g., ±20%) of the ratio observed for a calibration standard. [10]This confirms the identity of the analyte.

-

Limit of Quantification (LOQ): The LOQ should be determined experimentally and be sufficiently low to meet the monitoring requirements, typically in the low ng/L range. [8][10]

Parameter Acceptance Criteria Purpose Calibration Curve (r²) ≥ 0.99 Ensures linearity of the response. [10] Recovery 70 - 130% Assesses the efficiency of the extraction process. Ion Ratio Difference < 20% Confirms analyte identity and reduces false positives. [10] | Method Detection Limit (MDL) | S/N ≥ 3 | Lowest concentration that can be reliably detected. [10]|

Table 2: Quality Control Acceptance Criteria.

Conclusion

The described SPE-LC-MS/MS method provides a reliable and sensitive approach for the quantification of N-desmethyl clarithromycin in challenging wastewater matrices. The detailed protocol, including the rationale behind key steps, ensures that researchers can implement this method with a high degree of confidence. Adherence to the outlined quality control procedures is essential for generating accurate and defensible environmental data. This method is a valuable tool for monitoring the fate and transport of pharmaceutical metabolites in the aquatic environment and for evaluating the effectiveness of wastewater treatment technologies.

References

-

Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. e-Repositori UPF. Available at: [Link]

-

N-desmethyl clarithromycin response in each treatment step relative to... ResearchGate. Available at: [Link]

-

Antimicrobial Transformation Products in the Aquatic Environment: Global Occurrence, Ecotoxicological Risks, and Potential of Antibiotic Resistance. PMC. Available at: [Link]

-

Aquatic toxicity of the macrolide antibiotic clarithromycin and its metabolites. PubMed. Available at: [Link]

-

Challenges in the Measurement of Antibiotics and in Evaluating Their Impacts in Agroecosystems: A Critical Review. R Discovery. Available at: [Link]

-